![molecular formula C20H17N3O2S B2892919 8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-84-8](/img/structure/B2892919.png)
8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
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Overview
Description
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Carbohydrazide is an organic compound that is often used as a reagent in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides was prepared starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on the specific substituents present on the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be influenced by its specific structural features. For example, indole is known to be a crystalline, colorless substance with a specific odor .Scientific Research Applications
Antimicrobial and Antifungal Activities
- The synthesis of benzimidazole derivatives, including carbohydrazide compounds, has been shown to exhibit potential antimicrobial activities, suggesting similar compounds could be explored for antimicrobial applications (El-masry, Fahmy, & Abdelwahed, 2000).
- Novel compounds bearing indole moieties were synthesized and demonstrated antimicrobial evaluation, highlighting the significance of indole derivatives in developing new antimicrobial agents (Gomha & Riyadh, 2011).
Antioxidant and Anti-inflammatory Activities
- Indole-based compounds, including those with carbohydrazide functionality, have been synthesized and evaluated for their antioxidant properties. This suggests potential applications in combating oxidative stress-related diseases (Bingul, 2019).
- The synthesis of thieno[2,3-c]pyrazole derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities indicate the therapeutic potential of such compounds in treating inflammatory diseases (Mahajan, Nikam, Khedkar, Jha, Sarkar, & Gill, 2016).
Anticancer Applications
- The development of indole-oxadiazole derivatives as Bcl-2 inhibitory anticancer agents demonstrates the potential of indole derivatives in cancer therapy, particularly in inducing apoptosis in cancer cells (Hamdy, Ziedan, Ali, Bordoni, El-Sadek, Lashin, Brancale, Jones, & Westwell, 2017).
Agricultural Applications
- Solid lipid nanoparticles and polymeric nanocapsules carrying fungicides have been studied for sustained release in agricultural applications, indicating the potential use of similar compounds in enhancing the delivery and efficacy of agricultural chemicals (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).
Chemical Synthesis and Drug Development
- The synthesis of indole and heterocyclic derivatives for potential use in medicinal chemistry and drug development, highlighting the broad applicability of such compounds in synthesizing new therapeutic agents (Nandi, Jhou, Lee, Kuo, Liu, Huang, & Lee, 2012).
Mechanism of Action
properties
IUPAC Name |
4-methyl-N'-(3-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-6-5-7-13(10-12)18(24)21-22-19(25)17-11-15-14-8-3-4-9-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFHLRYMTOONQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide |
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